Squarroside A

Description

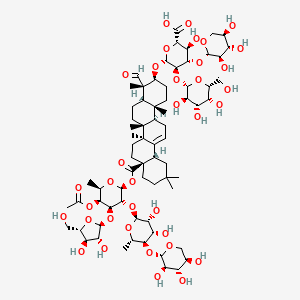

Squarroside A is a bioactive triterpene saponin first isolated from the roots of Acanthophyllum squarrosum (Caryophyllaceae family) . Its structure, determined via 2D NMR and FAB-MS, comprises a gypsogenin aglycone substituted with a trisaccharide chain at C-3 (3-O-β-D-galactopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucuronopyranosyl) and a tetrasaccharide chain at C-28 (28-O-β-D-xylopyranosyl-(1→4)-α-L-rhamnopyranosyl-(1→2)-[α-L-arabinofuranosyl-(1→3)]-β-D-4-O-acetylfucopyranoside) . It has a molecular weight of 1539.63 (C₇₁H₁₁₀O₃₆) and exhibits concentration-dependent immunomodulatory activity: immunosuppressive at high doses (>50 µM) and immunostimulatory at low doses (1–10 µM) in lymphocyte transformation assays .

Properties

Molecular Formula |

C71H110O36 |

|---|---|

Molecular Weight |

1539.6 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aS,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-5-acetyloxy-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C71H110O36/c1-26-50(101-58-44(84)38(78)31(76)23-93-58)43(83)48(88)60(95-26)106-56-54(104-61-46(86)41(81)34(22-73)99-61)51(97-28(3)75)27(2)96-63(56)107-65(92)71-18-16-66(4,5)20-30(71)29-10-11-36-67(6)14-13-37(68(7,25-74)35(67)12-15-70(36,9)69(29,8)17-19-71)100-64-55(105-62-47(87)42(82)40(80)33(21-72)98-62)52(49(89)53(103-64)57(90)91)102-59-45(85)39(79)32(77)24-94-59/h10,25-27,30-56,58-64,72-73,76-89H,11-24H2,1-9H3,(H,90,91)/t26-,27+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52-,53-,54-,55+,56+,58-,59-,60-,61-,62-,63-,64+,67-,68-,69+,70+,71-/m0/s1 |

InChI Key |

HXYTVNHXQDFALL-SHHZJLSQSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CC[C@H]6[C@]5(CC[C@H]7[C@@]6(CC[C@@H]([C@@]7(C)C=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)C)OC(=O)C)O[C@H]1[C@@H]([C@H]([C@@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C=O)OC8C(C(C(C(O8)C(=O)O)O)OC9C(C(C(CO9)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)C)OC(=O)C)OC1C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Preparation Methods

Squarroside A is typically isolated from natural sources, specifically the roots of Acanthophyllum squarrosum . The isolation process involves extraction with methanol, followed by partitioning into a benzene-water solvent system. The glycosidic constituents are then purified using a combination of silica gel and octadecyl silica gel column chromatography . The structure of this compound was confirmed through chemical transformations and spectroscopic analysis .

Chemical Reactions Analysis

Squarroside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones and carboxylic acids .

Scientific Research Applications

Squarroside A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure and reactivity of triterpene saponins . In biology, this compound is known for its immunomodulatory effects, making it a valuable compound for studying immune responses . In medicine, it has potential therapeutic applications due to its bioactive properties . Additionally, this compound is used in the industry for the development of natural product-based pharmaceuticals and cosmetics .

Mechanism of Action

The mechanism of action of Squarroside A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of immune cells, leading to enhanced immune responses . The compound interacts with cell surface receptors and intracellular signaling pathways, resulting in the activation of various immune-related genes . This immunomodulatory effect is concentration-dependent and has been demonstrated in in vitro lymphocyte transformation tests .

Comparison with Similar Compounds

Research Implications and Limitations

Analytical Challenges :

- Structural elucidation of saponins requires advanced techniques (e.g., HMBC for sugar linkage confirmation ). This compound’s size (MW > 1500) complicates crystallization, necessitating NMR-heavy approaches .

- Epimeric pairs (e.g., Squarrosides B3/B4) are chromatographically inseparable, requiring enzymatic or chiral resolution .

Cycloartane saponins (e.g., Squarroside A1) are understudied but may exhibit unique bioactivity due to their rigid aglycone .

Future Directions: Comparative pharmacokinetic studies (e.g., acetylated vs. non-acetylated saponins). Targeted synthesis of this compound derivatives to optimize immunomodulatory profiles.

Tables of Key Data

Table 1: Structural Comparison of this compound and Analogues

| Feature | This compound | Squarroside B4 | Squarroside III | Squarroside A1 |

|---|---|---|---|---|

| Aglycone Type | Gypsogenin | Cycloartane | Oleanolic acid | Cycloartane |

| Sugar Units | 7 | 1 | 5 | 1 |

| C-21 Configuration | N/A | 21R/S | N/A | 21R |

| Bioactivity | Immunomodulatory | Unknown | Cytotoxic (inferred) | Unknown |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.